3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole
Description
Properties
CAS No. |
88207-53-8 |
|---|---|
Molecular Formula |
C15H12ClNO2S |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-chloro-2-methylindole |
InChI |
InChI=1S/C15H12ClNO2S/c1-11-15(16)13-9-5-6-10-14(13)17(11)20(18,19)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
QIULZNQRTYZHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Synthesis of 1-(Phenylsulfonyl) Indole : The indole nitrogen is first sulfonylated with phenylsulfonyl chloride under basic conditions (e.g., triethylamine) in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane. This step protects the nitrogen and directs subsequent substitutions.
Introduction of the 2-Methyl Group
- Methylation at C-2 : The methyl group at the 2-position can be introduced via directed lithiation or metalation followed by methyl electrophile quenching. Alternatively, 2-methylindole derivatives can be prepared by cyclization methods or by using substituted anilines in palladium-catalyzed indole syntheses.
Chlorination at C-3 Position
Electrophilic Chlorination : The 3-position of the 1-(phenylsulfonyl)-2-methylindole can be selectively chlorinated using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions. The phenylsulfonyl group enhances regioselectivity for C-3 substitution.
Alternative Halogenation : Halogenation can also be achieved via metal-catalyzed processes, for example, using copper or palladium catalysts in the presence of chlorine sources, under nitrogen atmosphere to avoid over-oxidation.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | N-Sulfonylation | Phenylsulfonyl chloride, base (Et3N), DMF | 1-(Phenylsulfonyl) indole | Protects N, directs substitution |
| 2 | Methylation at C-2 | Directed lithiation + MeI or Pd-catalyzed synthesis | 2-Methyl-1-(phenylsulfonyl) indole | High regioselectivity required |
| 3 | Electrophilic Chlorination | NCS or SO2Cl2, mild temperature | 3-Chloro-2-methyl-1-(phenylsulfonyl) indole | Controlled to avoid poly-chlorination |
Detailed Research Findings and Notes
Catalysts and Conditions : Aluminum chloride is a preferred Lewis acid catalyst for Friedel-Crafts acylation on 1-(phenylsulfonyl) indoles, providing good yields and mild reaction conditions (25 °C, 2 hours).
Solvent Effects : Aprotic solvents such as DMF or dichloromethane are commonly used for sulfonylation and halogenation steps to ensure solubility and reaction control.
Reaction Atmosphere : Nitrogen atmosphere is often employed during sensitive steps (e.g., metalation, halogenation) to prevent oxidation and side reactions.
Yield Optimization : Hydrolysis and deprotection steps are optimized by using potassium carbonate in methanol under reflux, achieving yields up to 96% for 3-acylindoles, which are precursors to the target compound.
Alternative Synthetic Routes : Pd-catalyzed cross-coupling reactions (Heck-type) have been reported for related indole derivatives, involving acylation followed by vinyl sulfone coupling, which may be adapted for phenylsulfonyl indoles.
Summary Table of Preparation Methods for 3-Substituted 1-(Phenylsulfonyl) Indoles
| Method No. | Key Step | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Acetic anhydride + AlCl3, 25 °C, 2 h | 79-96 | Simple, good yield, mild conditions | Requires Lewis acid catalyst |
| 2 | Base Hydrolysis | K2CO3 in MeOH, reflux, 2 h | 83-96 | Efficient deprotection | Requires reflux |
| 3 | Electrophilic Chlorination | NCS or SO2Cl2, mild temperature | 70-90* | Selective chlorination | Over-chlorination risk |
| 4 | Pd-Catalyzed Cross-Coupling | Pd(Ac)2, tri-o-tolylphosphine, DMF, base | 80-90 | High regioselectivity | Requires expensive catalysts |
| 5 | Directed Lithiation + Methylation | n-BuLi, MeI, low temperature | 75-85 | Precise methylation at C-2 | Sensitive to moisture/air |
*Yields for chlorination are approximate and depend on reaction control.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted indoles with various functional groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole is . The compound features an indole ring system, which is known for its significant role in pharmacology due to its ability to interact with various biological targets. The presence of the phenylsulfonyl group enhances its reactivity and potential as a pharmacophore.
Biological Activities
Anticancer Properties:
Research indicates that indole derivatives, including 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole, exhibit significant anticancer activities. Studies have demonstrated that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The phenylsulfonyl moiety contributes to the compound's ability to bind to specific targets involved in cancer progression .
Antimicrobial Activity:
The compound has also shown promising antimicrobial properties. Its structural features enable it to disrupt bacterial cell walls or interfere with metabolic pathways, making it a candidate for developing new antibiotics against resistant strains .
Anti-inflammatory Effects:
Indole derivatives are recognized for their anti-inflammatory properties. The incorporation of the phenylsulfonyl group may enhance these effects by modulating inflammatory cytokine production, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Formulation and Drug Development
Drug Delivery Systems:
There is ongoing research into the use of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole in drug delivery systems. Its solubility and stability can be improved through formulation strategies involving dendrimers or liposomes, which can enhance bioavailability and controlled release profiles .
Cosmetic Applications:
The compound's properties may also extend to cosmetic formulations. Its ability to stabilize formulations while providing beneficial effects on skin health makes it a valuable ingredient in dermatological products .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Indole Derivatives
Spectral Data and Characterization
Table 3: Key NMR Chemical Shifts
| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 3-(Methoxymethyl)-1-(phenylsulfonyl)-1H-indole | 3.47 (s, OCH₃), 4.72 (s, CH₂O) | 70.1 (CH₂O), 56.5 (OCH₃) |
| 3-(Iodomethyl)-1-(phenylsulfonyl)-1H-indole | 4.62 (s, CH₂I) | 29.8 (CH₂I) |
| 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde | 2.56 (s, CH₃), 10.15 (s, CHO) | 192.1 (CHO), 13.5 (CH₃) |
| 3-Chloro-1-methyl-1H-indole-2-carbaldehyde | 3.85 (s, CH₃), 10.10 (s, CHO) | 192.5 (CHO), 34.2 (CH₃) |
Biological Activity
3-Chloro-2-methyl-1-(phenylsulfonyl)-1H-indole is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The indole scaffold is known for its presence in various natural products and pharmaceuticals, particularly in the context of anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole, drawing from various studies and findings.
Chemical Structure
The molecular formula of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole is . Its structure features a chlorinated methyl group and a phenylsulfonyl moiety attached to the indole core, which is crucial for its biological activity.
Anticancer Activity
Indole derivatives, including 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole, have been evaluated for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.
A study reported that certain indole derivatives demonstrated IC50 values of 4.2 µM against SKOV3 (ovarian), 3.1 µM against A549 (lung), and 2.1 µM against MCF-7 (breast) cancer cell lines, indicating potent anticancer activity . The mechanism involves binding to tubulin and disrupting microtubule dynamics, leading to apoptosis in cancer cells.
Antibacterial Activity
The antibacterial potential of indole derivatives has also been documented. Indoles are known to exhibit activity against a range of bacterial strains. For example, compounds similar to 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole have shown effectiveness against both Gram-positive and Gram-negative bacteria . The exact mechanism may involve interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indole derivatives. The presence of electron-withdrawing groups such as chlorine enhances the compound's reactivity and biological activity. The phenylsulfonyl group is believed to contribute significantly to the compound's ability to interact with biological targets effectively.
Case Studies
- Anticancer Mechanism : A specific study on related compounds indicated that they could induce apoptosis via mitochondrial pathways and activate caspases, leading to programmed cell death. This was evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of structurally similar indoles showed that they could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole, and how can reaction yields be improved?
The compound is typically synthesized via Friedel-Crafts acylation or electrophilic substitution. For example, AlCl₃-catalyzed reactions with propionic anhydride in dichloromethane at 0°C yield intermediates that are purified via column chromatography (hexane/ethyl acetate) . To enhance yields:
- Optimize stoichiometry of AlCl₃ (3 eq. relative to indole derivatives).
- Control temperature to minimize side reactions (e.g., <5°C during acylation).
- Use anhydrous solvents to prevent hydrolysis of sulfonyl groups .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- NMR : Key signals include δ 7.5–8.0 ppm (aromatic protons), δ 2.5–3.0 ppm (methyl groups), and downfield shifts for sulfonyl-attached protons .
- X-ray crystallography : Planar indole rings (dihedral angles ~75° with phenylsulfonyl groups) and weak C–H⋯O hydrogen bonds stabilize the crystal lattice . SHELX software (SHELXL/SHELXS) is recommended for refinement, with R-factors <0.05 for high-resolution data .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, particularly regarding weak intermolecular interactions?
Weak C–H⋯O and C–H⋯π interactions complicate structure determination. Solutions include:
Q. How does the electronic environment of the indole ring influence regioselectivity in further functionalization?
The phenylsulfonyl group at N1 deactivates the indole ring, directing electrophilic substitution to C3. For example:
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. antitumor) be reconciled for derivatives of this compound?
Discrepancies often stem from assay conditions or substituent effects. Strategies:
- Compare logP values and solubility profiles (e.g., sulfonyl groups enhance membrane permeability).
- Perform molecular docking to assess binding affinity variations (e.g., indole derivatives targeting nicotinic acetylcholine receptors) .
- Validate in vitro results with in vivo models to account for metabolic stability .
Q. What methodological approaches are used to analyze hydrogen-bonding patterns in crystals of this compound?
Graph set analysis (GSA) categorizes interactions into motifs like D (donor), A (acceptor), and R (ring). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
